molecular formula CH3BBr2O B13743903 Borane, dibromomethoxy- CAS No. 29877-99-4

Borane, dibromomethoxy-

Cat. No.: B13743903
CAS No.: 29877-99-4
M. Wt: 201.66 g/mol
InChI Key: IAVSIBHMDJUYDN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of borane, dibromomethoxy- typically involves the reaction of dibromomethane with borane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as: [ \text{CH}_2\text{Br}_2 + \text{BH}_3 \rightarrow \text{CH}_2\text{Br}_2\text{OBH}_2 ]

Industrial Production Methods: Industrial production of borane, dibromomethoxy- involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity. The process may also involve purification steps such as distillation or recrystallization to isolate the compound .

Types of Reactions:

    Oxidation: Borane, dibromomethoxy- can undergo oxidation reactions to form boronic acids or borates.

    Reduction: It can be reduced to form simpler boron-containing compounds.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Borane, dibromomethoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of borane, dibromomethoxy- involves its ability to form stable complexes with various organic and inorganic molecules. This is primarily due to the electron-deficient nature of the boron atom, which allows it to act as a Lewis acid and accept electron pairs from donor molecules. The compound can also undergo various chemical transformations, such as oxidation and reduction, which further enhance its reactivity and versatility in different applications .

Comparison with Similar Compounds

  • Borane, trimethoxy-
  • Borane, triethyl-
  • Borane, triphenyl-

Comparison: Borane, dibromomethoxy- is unique due to the presence of bromine atoms, which impart distinct reactivity compared to other organoboranesIn contrast, compounds like borane, trimethoxy- or borane, triethyl- lack such reactive sites and are primarily used for different types of chemical transformations .

Properties

CAS No.

29877-99-4

Molecular Formula

CH3BBr2O

Molecular Weight

201.66 g/mol

IUPAC Name

dibromo(methoxy)borane

InChI

InChI=1S/CH3BBr2O/c1-5-2(3)4/h1H3

InChI Key

IAVSIBHMDJUYDN-UHFFFAOYSA-N

Canonical SMILES

B(OC)(Br)Br

Origin of Product

United States

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